N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide
Description
N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide is a tropane-derived compound with a molecular formula of C25H36N4O5S and a molecular weight of 504.646 g/mol . Its structure features:
- An 8-azabicyclo[3.2.1]octane (tropane) core.
- A 2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl side chain at the 8-position.
- A 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxamide substituent at the 3-position. The compound has one defined stereocenter, which may influence its pharmacological properties .
Properties
IUPAC Name |
N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLOHDZQBKCUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Reaction
Acetanilide derivatives undergo formylation and cyclization using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, 6-substituted acetanilides yield 2-chloro-6-substituted-quinoline-3-carbaldehydes. Oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO₃ in H₂SO₄) or KMnO₄ under acidic conditions.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Formylation | POCl₃, DMF | 0–5°C | 2 hr | 70–85% |
| Oxidation | CrO₃, H₂SO₄ | 60°C | 4 hr | 65–75% |
Functionalization of the 8-Azabicyclo[3.2.1]octane (Tropane) Moiety
The tropane scaffold is prepared via asymmetric desymmetrization of tropinone derivatives.
Synthesis of 8-Azabicyclo[3.2.1]octan-3-amine
Tropinone is reduced using sodium borohydride (NaBH₄) in methanol to yield tropine, which is subsequently treated with ammonia under high pressure to form the primary amine.
Key Reaction
$$
\text{Tropinone} \xrightarrow{\text{NaBH₄, MeOH}} \text{Tropine} \xrightarrow{\text{NH₃, 100°C}} \text{8-Azabicyclo[3.2.1]octan-3-amine} \quad
$$
Introduction of the 2-Hydroxy-3-[methyl(methylsulfonyl)amino]propyl Side Chain
The amine undergoes alkylation with (S)-epichlorohydrin to introduce the hydroxypropyl group, followed by sulfonylation with methylsulfonyl chloride (MsCl).
Stepwise Protocol
- Epoxide Ring-Opening :
$$
\text{Tropane amine} + \text{(S)-epichlorohydrin} \xrightarrow{\text{Et₃N, THF}} \text{(2S)-3-chloro-2-hydroxypropyl intermediate} \quad
$$ - Sulfonylation :
$$
\text{Intermediate} + \text{MsCl} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Methylsulfonamide derivative} \quad
$$
Optimization Data
| Step | Catalyst | Solvent | Yield |
|---|---|---|---|
| Alkylation | Et₃N | THF | 80% |
| Sulfonylation | DMAP | CH₂Cl₂ | 90% |
Coupling of Quinoline-3-Carboxylic Acid and Tropane Amine
The final carboxamide bond is formed via activated ester coupling .
Carboxylic Acid Activation
The quinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with the tropane amine in the presence of N,N-diisopropylethylamine (DIPEA).
Reaction Scheme
$$
\text{Quinoline-3-CO₂H} \xrightarrow{\text{SOCl₂}} \text{Quinoline-3-COCl} \xrightarrow{\text{Tropane amine, DIPEA}} \text{Target Compound} \quad
$$
Critical Parameters
- Molar Ratio : 1:1.2 (acid chloride:amine)
- Temperature : 0°C → rt
- Yield : 75–85%
Stereochemical Considerations
The compound exhibits four chiral centers (quinoline C1, tropane C3, propyl C2/C3). Key stereoselective steps include:
- Epoxide Ring-Opening : (S)-epichlorohydrin ensures (2S) configuration.
- Tropane Functionalization : Retention of (1R,5S) configuration via chiral resolution.
Chiral Purity Analysis
| Method | Column | Mobile Phase | Result |
|---|---|---|---|
| HPLC | Chiralpak AD-H | Hexane:IPA (90:10) | >99% ee |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate:hexane 3:1) followed by recrystallization from ethanol.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, quinoline H-4), 7.95–7.45 (m, 4H, quinoline H-5–H-8), 4.25 (m, 1H, tropane H-3).
- HRMS : m/z calcd. for C₂₅H₃₆N₄O₅S: 504.6; found: 504.3[M+H]⁺.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors are employed for the Vilsmeier-Haack and sulfonylation steps to enhance safety and yield.
Process Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Time | 48 hr | 8 hr |
| Yield | 70% | 85% |
Chemical Reactions Analysis
Types of Reactions
N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution Reagents: Alkyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide, also known as velusetrag, is an experimental drug being researched for its potential use in treating specific gastric and lower gastrointestinal disorders . It is a potent, selective, high efficacy 5-HT4 receptor serotonin agonist .
Chemical Information:
- INN (International Nonproprietary Name): velusetrag
- Code/Synonyms: TD-5108
- Chemical Name: N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide
- Molecular Formula:
- Molecular Weight: 504.64
- CAS No.: 866933-46-2
Research Applications
Velusetrag is under investigation for the treatment of:
- Gastric neuromuscular disorders, including gastroparesis
- Lower gastrointestinal motility disorders, including chronic idiopathic constipation and irritable bowel syndrome
Clinical Trials and Studies
- Chronic Idiopathic Constipation: In a clinical trial with 401 participants, velusetrag improved the frequency and consistency of complete spontaneous bowel movements (CSBMs) compared to the placebo. Doses of 15 and 30 mg were well tolerated .
- Gastric Emptying: Velusetrag showed accelerated intestinal and colonic transit after a single dose and accelerated gastric emptying after multiple doses in healthy volunteers. It also accelerated gastric emptying in patients with diabetic or idiopathic gastroparesis. The proportion of patients who experienced at least a 20% improvement in gastric emptying ranged from 20% to 52% for velusetrag dosed patients, compared to 5% for placebo patients .
- DIGEST Study: As of May 10, 2017, velusetrag was studied in the DIGEST study at doses of 5, 15, and 30 mg over a 12-week treatment period for symptomatic improvement in patients with diabetic or idiopathic gastroparesis .
Regulatory Status
Mechanism of Action
The mechanism of action of N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features and Variations
The target compound’s analogs share the tropane core but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Analysis of Substituent Effects
Quinoline Carboxamide vs. Naphthamide (Target vs. ) The target’s quinoline carboxamide group introduces a larger aromatic system compared to the naphthamide in . The naphthamide derivative in demonstrated atypical antipathogenic activity, suggesting the target compound could share similar properties due to structural similarities.
Methylsulfonylamino vs. Simple Amines (Target vs. ) The methylsulfonylamino group in the target compound increases polarity and metabolic stability compared to the N-propylamine in . This could prolong the target’s half-life in vivo.
Ester vs. Carboxamide (Target vs. )
- The ester group in is prone to hydrolysis, whereas the carboxamide in the target compound is more stable under physiological conditions.
Stereochemical Considerations
Physicochemical and Pharmacokinetic Trends
- Molecular Weight : The target compound (504.6 g/mol) exceeds the Lipinski “Rule of Five” limit (500 g/mol), which may reduce oral bioavailability compared to smaller analogs like (182.3 g/mol).
- Polarity : The hydroxypropyl and sulfonamide groups in the target enhance water solubility relative to the isopropyl alcohol derivative in .
- Metabolic Stability : Sulfonamide groups (target) are less susceptible to oxidative metabolism than esters () or simple amines ().
Biological Activity
N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide, commonly known as Velusetrag , is a synthetic compound with significant biological activity, particularly as a selective 5-HT4 receptor agonist. This article delves into its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
Velusetrag is characterized by the following structural features:
- Molecular Formula : C25H36N4O5S
- Molecular Weight : 504.64 g/mol
- CAS Number : 866933-46-2
The compound has a complex bicyclic structure that contributes to its interaction with biological targets.
Velusetrag acts primarily as a 5-HT4 receptor agonist , which plays a crucial role in gastrointestinal motility and has implications in treating conditions such as gastroparesis. By stimulating these receptors, Velusetrag enhances peristalsis and accelerates gastric emptying, which can alleviate symptoms associated with delayed gastric emptying.
Pharmacological Studies
- Clinical Trials : Velusetrag has been evaluated in Phase II clinical trials for the treatment of gastroparesis. These trials have demonstrated its potential efficacy in improving gastric motility and reducing symptoms related to this condition .
- Comparative Studies : In research comparing various 5-HT4 receptor agonists, Velusetrag exhibited a favorable profile in terms of selectivity and potency, making it a candidate for further development in gastrointestinal disorders .
Case Studies
Several studies have highlighted the efficacy of Velusetrag:
- Gastroparesis Treatment : A study indicated that patients treated with Velusetrag showed significant improvements in gastric emptying rates compared to placebo groups, supporting its use in clinical settings .
- Adverse Effects Profile : The safety profile of Velusetrag was assessed in various trials, revealing manageable side effects primarily related to gastrointestinal disturbances, which are common among drugs targeting the 5-HT4 receptor .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H36N4O5S |
| Molecular Weight | 504.64 g/mol |
| CAS Number | 866933-46-2 |
| 5-HT4 Receptor Agonism | Yes |
| Clinical Trial Phase | Phase II |
Q & A
Q. Q1: What are the key considerations for designing synthetic routes for this compound, given its bicyclo[3.2.1]octane and quinoline moieties?
A:
- Core Challenges : The 8-azabicyclo[3.2.1]octane scaffold requires stereoselective synthesis to control the spatial arrangement of substituents (e.g., hydroxypropyl and methylsulfonylamino groups). Evidence from azabicyclo derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one) highlights the use of ring-closing metathesis or Mannich cyclization for bicyclo formation .
- Quinoline Functionalization : The 2-oxo-1-propan-2-ylquinoline-3-carboxamide group may involve Friedländer or Pfitzinger reactions, with careful optimization of reaction conditions (temperature, catalysts) to avoid side reactions .
- Methodology : Use orthogonal protection strategies for reactive groups (e.g., hydroxyl, sulfonamide) during stepwise synthesis .
Q. Q2: How can researchers validate the structural identity and purity of this compound post-synthesis?
A:
- Analytical Techniques :
- HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95% as per standards for similar azabicyclo compounds) .
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the bicyclo and quinoline regions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₉H₃₉N₄O₅S) and detects impurities .
- Reference Standards : Cross-validate with synthesized intermediates (e.g., isolated bicyclo[3.2.1]octane derivatives) .
Advanced Research Questions
Q. Q3: What experimental strategies are recommended to resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values across assays)?
A:
Q. Q4: How can structure-activity relationship (SAR) studies be systematically designed for this compound’s derivatives?
A:
Q. Q5: What are the critical factors in optimizing reaction yields for large-scale synthesis of the bicyclo[3.2.1]octane intermediate?
A:
Q. Q6: How should researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?
A:
Q. Q7: What safety protocols are essential for handling this compound, given its structural similarity to neuroactive azabicyclo derivatives?
A:
- Hazard Mitigation :
- Toxicology Screening : Conduct Ames tests and micronucleus assays to evaluate genotoxicity potential .
Methodological Recommendations
Q. Table 1: Key Analytical Parameters for Quality Control
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Des-methyl sulfonamide derivative | Incomplete sulfonylation | Optimize reaction time/temperature |
| Ring-opened bicyclo intermediate | Acidic hydrolysis | Use anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
